Furcatin

説明

Furcatin is an organic compound that has been used in laboratory experiments for over 40 years. It is a potent inhibitor of both protein and lipid kinases and has been used to study the effects of kinase inhibition on cellular metabolism, gene expression, and cell signaling. This compound has a wide range of applications in basic and clinical research, including its use as a drug for treating certain types of cancer.

科学的研究の応用

歯科および歯周病研究

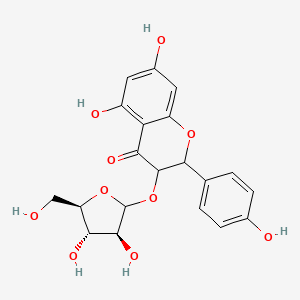

Furcatinは、歯の分岐部病変(FI)の診断と管理における潜在的な役割について研究されています。 高度な画像技術とディープラーニングアルゴリズムは、歯周病の検出と治療計画の改善に役立てられています {svg_1}.

バイオテクノロジー

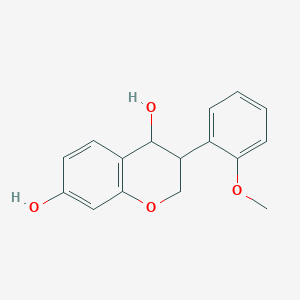

バイオテクノロジーにおいて、Viburnum furcatumから得られた酵素であるthis compoundヒドロラーゼは、草食動物からの植物の防御機構における役割が明らかになっています。 この酵素は、生物農薬やその他の植物保護戦略の開発に役立つ可能性があります {svg_2}.

材料科学

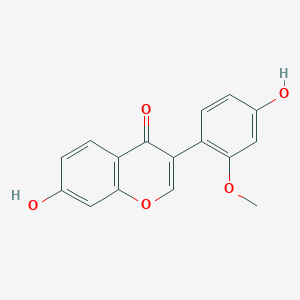

This compoundは、特に分岐部穿孔の修復における材料科学への応用について研究されています。 ミネラルトライオキサイドアグレゲート(MTA)やレジン修飾型グラスアイオノマーセメント(RMGIC)などのさまざまな材料が、歯科用途における封止能力について評価されています {svg_3}.

食品業界

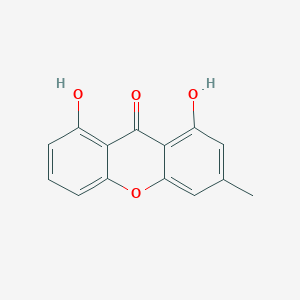

微生物は食品業界において重要な役割を果たし、this compoundなどの酵素は食品の保存、安全性、加工の向上に利用できます。 This compoundが微生物による食品加工に貢献する可能性は、現在も研究されています {svg_4}.

エネルギー生産

化学および燃料成分としての、糖からフルフラールやヒドロキシメチルフルフラールなどのフラン系化合物への変換に関する研究は、this compoundと関連しています。 これらの化合物はリグノセルロース系バイオマスから得られ、持続可能なエネルギー生産に役立ちます {svg_5}.

環境への応用

This compoundの環境への応用における役割は、特に環境修復のためのグラフェン系複合材料の文脈で研究されています。 汚染物質に対する高い除去能力により、水処理や土壌修復に適しています {svg_6}.

農業

農業では、this compoundの抗真菌剤としての可能性が調査されています。 その応用は、商業化された食品の毒性学的安全性確保と同時に、農作物の品質と生産性を向上させる可能性があります {svg_7}.

医療

医療分野では、this compoundが分岐部病変の評価における診断画像法として注目されています。 これは、非外科的な歯周病治療戦略の改善と長期的な歯の予後の改善につながる可能性があります {svg_8}.

作用機序

Target of Action

Furcatin is primarily targeted by this compound hydrolase (FH), a unique disaccharide-specific acuminosidase . FH is derived from Viburnum furcatum and is involved in the hydrolysis of this compound . The primary role of FH is to selectively hydrolyze the β-glycosidic bond between glycone and aglycone of disaccharide glycosides .

Mode of Action

This compound interacts with its target, this compound hydrolase, through a specific substrate recognition mechanism . Two residues, Ala419 and Ser504 of FH, have been identified as key determinants of substrate specificity . Ala419 is involved in the aglycone recognition, whereas Ser504 recognizes the external saccharide of the glycone . Mutations at these sites drastically decrease the diglycosidase activity .

Biochemical Pathways

This compound is involved in the biochemical pathway mediated by β-glucosidases, which exist in almost all living organisms and are involved in a wide variety of biological reaction pathways . These include starch and sucrose metabolism, cyanoamino acid metabolism, and phenylpropanoid biosynthesis . This compound hydrolase hydrolyzes this compound into p-allylphenol and the disaccharide acuminose .

Pharmacokinetics

It is known that this compound is hydrolyzed by this compound hydrolase, releasing p-allylphenol and the disaccharide acuminose This suggests that this compound may be metabolized and eliminated from the body through enzymatic processes

Result of Action

The hydrolysis of this compound by this compound hydrolase results in the release of p-allylphenol and the disaccharide acuminose . This process is thought to serve as a deterrent against insect attack by releasing a toxic aglycone .

生化学分析

Biochemical Properties

Furcatin interacts with various enzymes and proteins in biochemical reactions . It is specifically recognized by this compound hydrolase (FH), an enzyme derived from Viburnum furcatum . The interaction between this compound and FH is crucial for the hydrolysis of this compound into its constituent parts .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. This compound influences cell function by interacting with specific enzymes and proteins, thereby affecting various cellular pathways

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . This compound’s interaction with the enzyme FH is a key part of its mechanism of action . This interaction leads to the hydrolysis of this compound, a process that is crucial for its biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

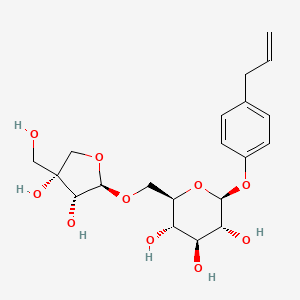

特性

IUPAC Name |

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O10/c1-2-3-11-4-6-12(7-5-11)29-18-16(24)15(23)14(22)13(30-18)8-27-19-17(25)20(26,9-21)10-28-19/h2,4-7,13-19,21-26H,1,3,8-10H2/t13-,14-,15+,16-,17+,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTAEJNADMCLOV-LTRJMQNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964469 | |

| Record name | 4-(Prop-2-en-1-yl)phenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

499-33-2 | |

| Record name | 4-(2-Propen-1-yl)phenyl 6-O-D-apio-β-D-furanosyl-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Prop-2-en-1-yl)phenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is furcatin and where is it found?

A1: this compound is a naturally occurring disaccharide glycoside found in the leaves of the Viburnum furcatum Blume plant. [, ] Its revised structure is p-allylphenyl 6-O-[3-C-(hydroxymethyl)-β-D-erythrofuranosyl]-(1→6)-β-D-glucopyranoside. []

Q2: What is this compound hydrolase (FH) and how does it interact with this compound?

A2: this compound hydrolase (FH) is a unique enzyme classified as a disaccharide-specific acuminosidase. [] This means it specifically cleaves the β-glycosidic bond between the p-allylphenol aglycone and the acuminose disaccharide moiety of this compound. [] This enzymatic activity results in the breakdown of this compound into p-allylphenol and acuminose. []

Q3: Where is this compound hydrolase (FH) located within the plant cell?

A4: this compound hydrolase is localized to the chloroplast, as evidenced by analysis using green fluorescent protein fused with the enzyme's N-terminal signal peptide. []

Q4: What are the key structural features of this compound hydrolase (FH) that contribute to its disaccharide specificity?

A5: Computational and experimental studies have identified two specific amino acid residues in FH crucial for its substrate specificity: Alanine 419 (Ala419) and Serine 504 (Ser504). [] These residues are highly conserved among disaccharide-specific glycosidases, suggesting their importance in this enzyme family. [] Based on structural modeling, Ala419 appears to play a role in recognizing the aglycone portion of the substrate, while Ser504 seems to be involved in recognizing the external saccharide unit within the disaccharide glycone. [] Mutations introduced at these sites significantly reduce the disaccharide-cleaving activity of FH, confirming their crucial role in substrate recognition and specificity. []

Q5: Have there been any computational studies on this compound hydrolase (FH)?

A6: Yes, homology modeling and molecular docking studies have been conducted on FH. [] This research identified key residues involved in the active site of FH and their interactions with this compound. [] Specifically, Ser84, Arg146, and Thr189 appear to be crucial for binding the disaccharide portion of this compound (subsite -1), while Thr234 and Gly372 seem to be important for interacting with another region of the molecule (subsite -2). []

Q6: What is the broader significance of studying disaccharide-specific glycosidases like this compound hydrolase?

A7: Research on disaccharide-specific glycosidases like FH provides valuable insights into the diverse mechanisms of carbohydrate recognition and hydrolysis in biological systems. [] Understanding the unique substrate specificities of these enzymes, compared to monosaccharide-specific glycosidases, can contribute to the development of novel tools for carbohydrate engineering and glycobiology research. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。